Enhanced Lipophilicity and Predicted Membrane Permeability
4-Tert-butylbenzamide exhibits a significantly higher lipophilicity (LogP) compared to unsubstituted benzamide, a key determinant of membrane permeability and bioavailability in drug discovery. The computed LogP for 4-tert-butylbenzamide is 2.78, whereas benzamide has a LogP of 0.64 [1][2]. This increase of over 2 log units translates to a theoretical >100-fold increase in partition coefficient, indicating that 4-tert-butylbenzamide is vastly more compatible with lipid bilayer environments. For research applications requiring compounds to cross cellular membranes or interact with hydrophobic protein pockets, 4-tert-butylbenzamide provides a quantifiable advantage over benzamide. Furthermore, this LogP value aligns with the desirable range (1-3) for oral drug candidates, supporting its use as a privileged scaffold [3].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.78 |
| Comparator Or Baseline | Benzamide: LogP = 0.64 |
| Quantified Difference | ΔLogP = +2.14 |
| Conditions | ACD/Labs Percepta Platform computational prediction |
Why This Matters
The higher LogP value quantifiably distinguishes 4-tert-butylbenzamide as a more lipophilic building block, which is critical for designing compounds intended for membrane penetration or hydrophobic target engagement.
- [1] chemsrc.com. 4-(叔丁基)苯甲酰胺 (4-(tert-Butyl)benzamide) Data Sheet. View Source
- [2] DrugBank Online. Benzamide. Accessed 2024. View Source
- [3] Kesuma, D. et al. Molecular modeling, admet prediction, synthesis and the cytotoxic activity from the novel n-(4-tert-butylphenylcarbamoyl) benzamide against hela. Rasayan Journal of Chemistry, 2021, 14(2), 1125-1130. View Source
